molecular formula C10H22O3 B12641944 2,2-Bis(ethoxymethyl)butan-1-ol CAS No. 93859-36-0

2,2-Bis(ethoxymethyl)butan-1-ol

Cat. No.: B12641944
CAS No.: 93859-36-0
M. Wt: 190.28 g/mol
InChI Key: OJJGNIICITWWPL-UHFFFAOYSA-N
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Description

2,2-Bis(ethoxymethyl)butan-1-ol is an organic compound with the molecular formula C10H22O3 It is a type of alcohol, characterized by the presence of two ethoxymethyl groups attached to the second carbon of a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(ethoxymethyl)butan-1-ol typically involves the reaction of butan-1-ol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(ethoxymethyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-Bis(ethoxymethyl)butanal or 2,2-Bis(ethoxymethyl)butanoic acid.

    Reduction: Formation of 2,2-Bis(ethoxymethyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(ethoxymethyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Bis(ethoxymethyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in antimicrobial applications, the compound may disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport and release at the target site.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(methoxymethyl)butan-1-ol: Similar structure but with methoxymethyl groups instead of ethoxymethyl groups.

    2,2-Bis(ethoxymethyl)pentan-1-ol: Similar structure but with a pentanol backbone instead of butanol.

    2,2-Bis(ethoxymethyl)propan-1-ol: Similar structure but with a propanol backbone instead of butanol.

Uniqueness

2,2-Bis(ethoxymethyl)butan-1-ol is unique due to the presence of two ethoxymethyl groups, which impart specific chemical properties such as increased solubility in organic solvents and potential for forming stable complexes with other molecules. These properties make it a valuable compound in various applications, particularly in the fields of organic synthesis and drug delivery.

Properties

CAS No.

93859-36-0

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

2,2-bis(ethoxymethyl)butan-1-ol

InChI

InChI=1S/C10H22O3/c1-4-10(7-11,8-12-5-2)9-13-6-3/h11H,4-9H2,1-3H3

InChI Key

OJJGNIICITWWPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(COCC)COCC

Origin of Product

United States

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